

Application Notes and Protocols for MERTK Immunoprecipitation using UNC5293

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Compound of Interest

Compound Name: UNC5293

Cat. No.: B15544564

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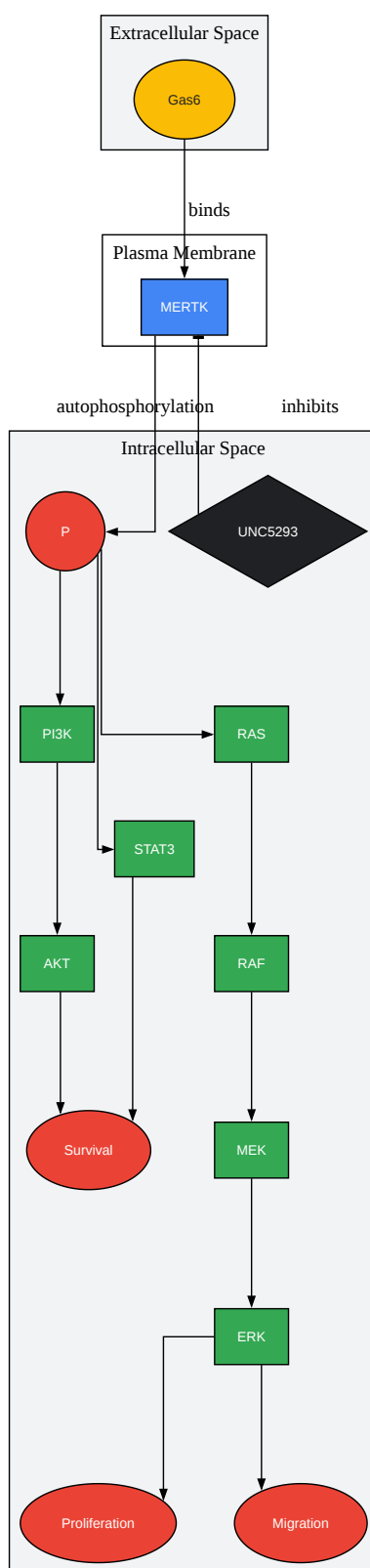
For Researchers, Scientists, and Drug Development Professionals

Introduction

MERTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases.[1] It plays a crucial role in various physiological processes, including the clearance of apoptotic cells (efferocytosis), regulation of the innate immune response, and platelet aggregation.[2] Aberrant MERTK signaling is implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[1][3] **UNC5293** is a potent and highly selective small molecule inhibitor of MERTK, demonstrating significant potential in preclinical cancer models.[3][4][5] This document provides detailed protocols for the immunoprecipitation of MERTK from cell lysates, incorporating the use of **UNC5293** to investigate its effects on MERTK signaling and protein interactions.

MERTK Signaling Pathway

MERTK is activated by its ligands, such as Gas6 and Protein S, leading to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, activating multiple pathways that promote cell survival, proliferation, and migration.



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MERTK Signaling Pathway Diagram

Quantitative Data of UNC5293 Inhibition

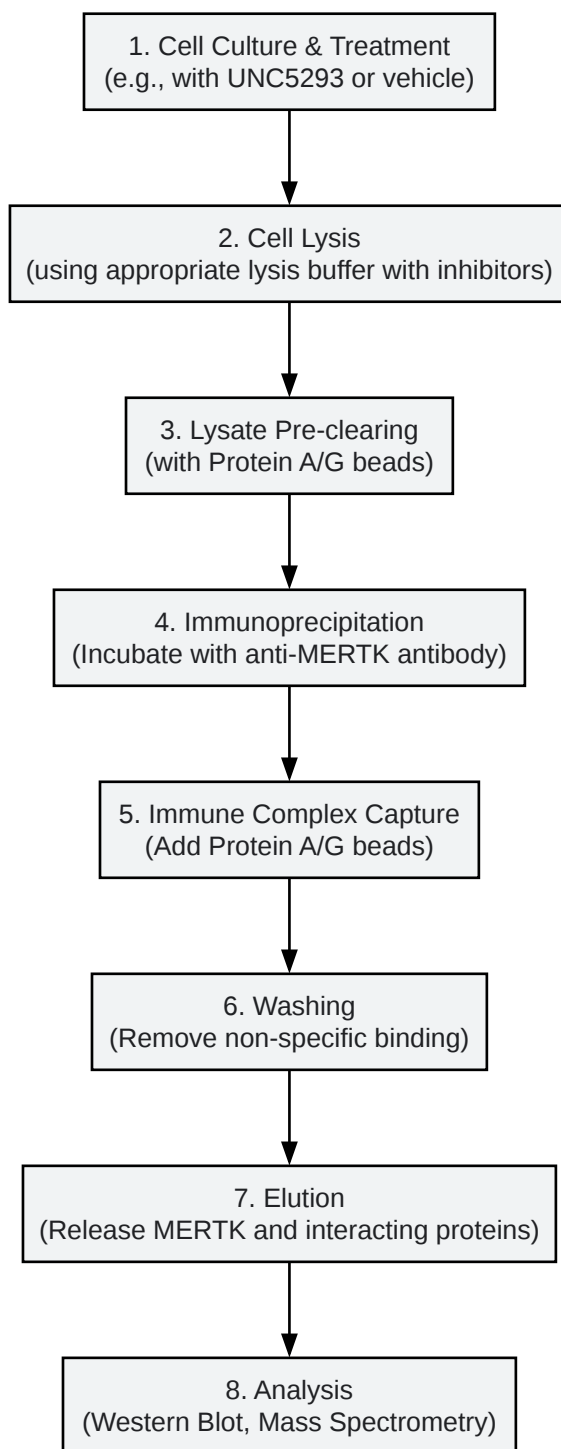
UNC5293 demonstrates high potency and selectivity for MERTK. The following tables summarize its inhibitory activity.

Parameter	Value	Reference
Ki (MERTK)	0.19 nM	[6]
IC50 (MERTK)	0.9 nM	[4][6]
Cellular IC50 (MERTK Phosphorylation)	9.4 nM	[4]

Cell Line/Model	Treatment	Effect	Reference
Human B-cell acute lymphoblastic leukemia (B-ALL) cell line	UNC5293	Inhibits MERTK phosphorylation with an IC50 of 9.4 nM.	[4]
Mouse leukemia xenograft model	UNC5293	Significantly decreases MERTK phospho-protein levels in bone marrow cells.	[1]

Experimental Workflow for MERTK Immunoprecipitation

The following diagram outlines the key steps for immunoprecipitating MERTK from cell lysates, with an optional step for **UNC5293** treatment to assess its impact on MERTK's phosphorylation status and protein-protein interactions.



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MERTK Immunoprecipitation Workflow

Detailed Protocol: MERTK Immunoprecipitation from Cultured Cells

This protocol describes the immunoprecipitation of MERTK from cell lines known to express the protein. It includes an optional pre-treatment step with **UNC5293**.

Materials and Reagents

- Cell Line: A cell line endogenously expressing MERTK (e.g., human B-cell acute lymphoblastic leukemia cell line).
- **UNC5293**: MERTK inhibitor.
- Vehicle Control: DMSO.
- Primary Antibody: Anti-MERTK antibody, validated for immunoprecipitation.
- Isotype Control: Normal IgG from the same species as the primary antibody.
- Protein A/G Agarose or Magnetic Beads.
- Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Wash Buffer: Lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20.
- Elution Buffer: 1X SDS-PAGE sample buffer.
- Phosphate-Buffered Saline (PBS): ice-cold.

Procedure

- Cell Culture and Treatment:
 - Culture cells to 70-80% confluency.
 - For inhibitor studies, treat cells with the desired concentration of **UNC5293** or vehicle (DMSO) for the specified duration. A typical starting point is to treat for 2-4 hours.
- Cell Lysis:

- Aspirate the culture medium and wash the cells once with ice-cold PBS.
- Add ice-cold lysis buffer to the cells.
- Incubate on ice for 10-15 minutes with occasional swirling.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
- Protein Concentration Determination:
 - Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
- Pre-clearing the Lysate (Optional but Recommended):
 - To a sufficient volume of lysate, add Protein A/G beads.
 - Incubate with gentle rotation for 30-60 minutes at 4°C.
 - Pellet the beads by centrifugation and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - To 500-1000 µg of pre-cleared cell lysate, add the anti-MERTK antibody.
 - In a separate tube, add the isotype control IgG to the same amount of lysate as a negative control.
 - Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
- Immune Complex Capture:
 - Add an appropriate amount of pre-washed Protein A/G beads to each tube.
 - Incubate with gentle rotation for 1-2 hours at 4°C.

- Washing:
 - Pellet the beads by centrifugation.
 - Carefully remove the supernatant.
 - Resuspend the beads in 1 ml of ice-cold wash buffer.
 - Repeat the wash step 3-4 times to remove non-specifically bound proteins.
- Elution:
 - After the final wash, remove all supernatant.
 - Resuspend the beads in 20-40 μ l of 1X SDS-PAGE sample buffer.
 - Boil the samples at 95-100°C for 5 minutes to elute the proteins and denature them.
 - Centrifuge to pellet the beads, and carefully collect the supernatant containing the eluted proteins.
- Analysis:
 - The eluted samples are now ready for analysis by SDS-PAGE and Western blotting.
 - Probe the Western blot with antibodies against MERTK, phospho-MERTK, or potential interacting proteins to investigate the effects of **UNC5293** treatment.

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